molecular formula C13H21N3OS B2871634 3,3-dimethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)butanamide CAS No. 1797320-56-9

3,3-dimethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)butanamide

Cat. No. B2871634
CAS RN: 1797320-56-9
M. Wt: 267.39
InChI Key: YJENOKHRXCSXCT-UHFFFAOYSA-N
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Description

Thiazoles are a type of organic compound that includes a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of a larger family of compounds known as azoles, which also includes imidazoles and oxazoles . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction can yield substituted thiazole derivatives in good yield .


Molecular Structure Analysis

Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored various synthesis methods and chemical reactions involving compounds structurally similar to "3,3-dimethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)butanamide." For example, the synthesis of pyridine-based heterocycles incorporating a pyridine-2-ylcarboxamido moiety has been described, showcasing a method for generating structurally diverse libraries through chemical reactions (Darwish et al., 2010). Another study highlights the generation of a structurally diverse library of compounds starting from a ketonic Mannich base derived from 2-acetylthiophene, emphasizing the versatility of such compounds in chemical synthesis (Roman, 2013).

Antimicrobial and Biological Activities

Several studies have focused on the antimicrobial evaluation of new derivatives. For instance, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring were synthesized and showed moderate antimicrobial activity (Farag et al., 2009). Similarly, compounds designed for insecticidal and antibacterial potential were synthesized from N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, indicating the potential for these compounds in developing new treatments or agents (Deohate & Palaspagar, 2020).

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their potential applications in medicine and other fields.

properties

IUPAC Name

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-13(2,3)8-11(17)15-10-4-6-16(9-10)12-14-5-7-18-12/h5,7,10H,4,6,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJENOKHRXCSXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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